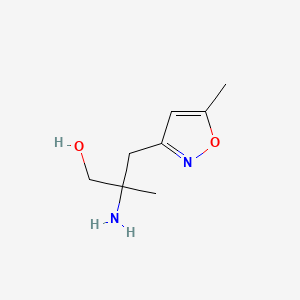
2-Amino-2-methyl-3-(5-methylisoxazol-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol is an organic compound that features both an amino group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 5-methyl-1,2-oxazole under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group and oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but lacks the oxazole ring.
2-amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group compared to the target compound.
5-methyl-1,2-oxazole: Shares the oxazole ring but lacks the amino alcohol moiety.
Uniqueness
The presence of both an amino group and an oxazole ring in 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol makes it unique
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O2/c1-6-3-7(10-12-6)4-8(2,9)5-11/h3,11H,4-5,9H2,1-2H3 |
InChI-Schlüssel |
GJTVCIOKNDEHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)CC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


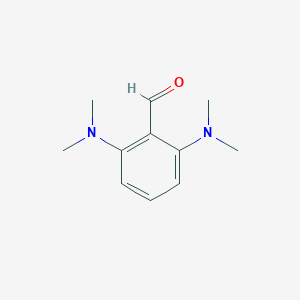
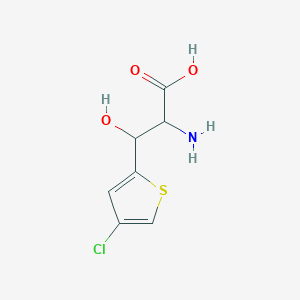

![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
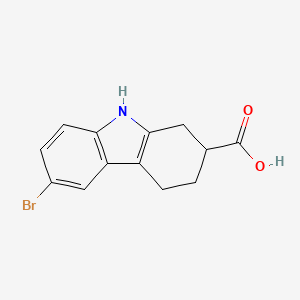
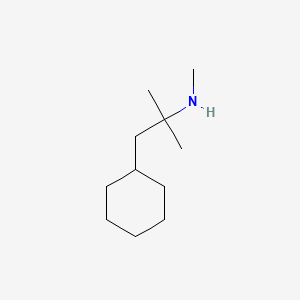


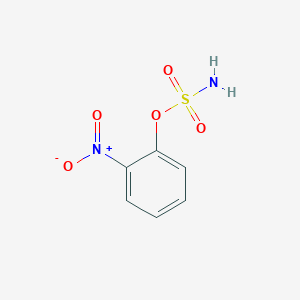
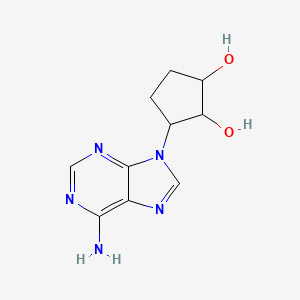
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
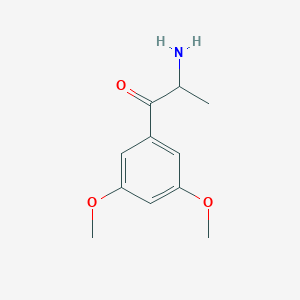
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
